molecular formula C13H19ClFN B3364560 3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride CAS No. 1170014-29-5

3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride

Cat. No.: B3364560
CAS No.: 1170014-29-5
M. Wt: 243.75 g/mol
InChI Key: HGCFIRMZFHWQSI-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3-fluoro-4-methyl-benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-fluoro-4-methylbenzyl bromide.

    Nucleophilic Substitution: The 3-fluoro-4-methylbenzyl bromide undergoes a nucleophilic substitution reaction with piperidine to form 3-(3-Fluoro-4-methyl-benzyl)-piperidine.

    Hydrochloride Formation: The final step involves the conversion of 3-(3-Fluoro-4-methyl-benzyl)-piperidine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-4-methyl-benzyl)-piperidine hydrochloride
  • 3-(3-Bromo-4-methyl-benzyl)-piperidine hydrochloride
  • 3-(3-Methyl-4-methyl-benzyl)-piperidine hydrochloride

Uniqueness

3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride is unique due to the presence of the fluoro substituent, which can influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, or methyl analogs.

Properties

IUPAC Name

3-[(3-fluoro-4-methylphenyl)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN.ClH/c1-10-4-5-11(8-13(10)14)7-12-3-2-6-15-9-12;/h4-5,8,12,15H,2-3,6-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCFIRMZFHWQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2CCCNC2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588817
Record name 3-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170014-29-5
Record name 3-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride
Reactant of Route 2
3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride
Reactant of Route 3
3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride
Reactant of Route 4
3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride
Reactant of Route 5
3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride
Reactant of Route 6
3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride

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